![molecular formula C25H29N3O3 B12388739 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid is a member of the class of pyrazines. It carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring. This compound is known for its role as an active metabolite of selexipag, an orphan drug used for the treatment of pulmonary arterial hypertension .
Vorbereitungsmethoden
The synthesis of 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid involves several steps:
Synthetic Routes and Reaction Conditions: The preparation involves the reaction of 5,6-diphenylpyrazine with isopropylamine to form the intermediate compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid undergoes various chemical reactions:
Types of Reactions: This compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid involves binding to a specific G protein-coupled receptor, the IP receptor, on the surface of endothelial cells, arterial smooth muscle, and platelets. This binding mediates its actions, leading to vasodilation and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid can be compared with other similar compounds:
Selexipag: This compound is an active metabolite of selexipag and shares similar pharmacological properties.
NS-304: Another similar compound, NS-304, is a prodrug of the active form of this compound.
Other Pyrazine Derivatives: Various pyrazine derivatives with different substituents can be compared based on their chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C25H29N3O3 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D |
InChI-Schlüssel |
OJQMKCBWYCWFPU-HXAWLNHQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
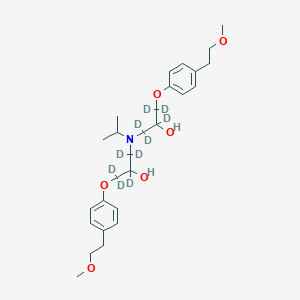


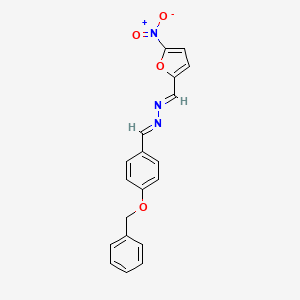
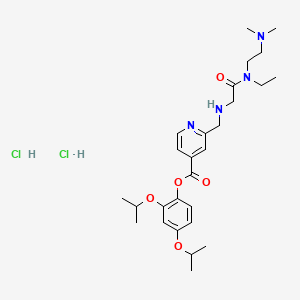

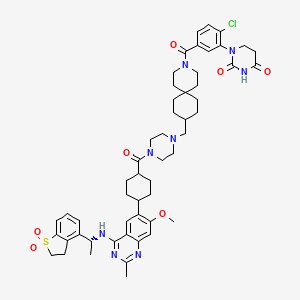
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)
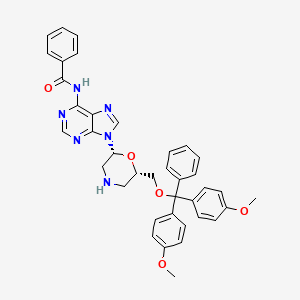
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)

